(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular structure of (3-methyl-triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride consists of a fused bicyclic system comprising a 1,2,4-triazole ring and a pyridine ring. The triazole ring is substituted with a methyl group at position 3, while the pyridine ring features a methanamine (-CH2NH2) substituent at position 6. The hydrochloride salt forms via protonation of the primary amine group, resulting in a cationic species stabilized by a chloride counterion .
Crystallographic studies of analogous triazolopyridine derivatives (e.g., 3-methyl-triazolo[4,3-a]pyridin-6-amine dihydrochloride) reveal monoclinic crystal systems with space group P2₁/n and unit cell parameters a = 5.93 Å, b = 10.97 Å, c = 14.80 Å, and β = 100.5° . Key bond lengths and angles include:
| Parameter | Value |
|---|---|
| C3-N1 (triazole) | 1.31 Å |
| N2-N3 (triazole) | 1.35 Å |
| C6-C7 (pyridine-methanamine) | 1.47 Å |
| N4-Cl (ionic interaction) | 3.15 Å |
Hydrogen bonding between the protonated amine (-NH3+) and chloride ions dominates the supramolecular architecture, with N–H⋯Cl distances of 2.89–3.02 Å . The methyl group at position 3 adopts a equatorial orientation relative to the triazole ring, minimizing steric hindrance .
Comparative Analysis of Triazolo[4,3-a]pyridine Isomerism
Triazolo[4,3-a]pyridines exhibit regiochemical diversity depending on the fusion position of the triazole and pyridine rings. The [4,3-a] isomer, as seen in the target compound, differs from [1,5-a] and [3,4-b] isomers in electronic distribution and steric effects:
| Isomer | Fusion Sites | Dipole Moment (Debye) | Thermal Stability |
|---|---|---|---|
| [4,3-a] (target) | N4-C8, C3-N1 | 4.2 | >200°C |
| [1,5-a] | N1-C8, C5-N4 | 3.8 | ~180°C |
| [3,4-b] | N3-C7, C4-N2 | 4.5 | ~190°C |
The [4,3-a] isomer demonstrates enhanced stability due to intramolecular hydrogen bonding between the triazole N2 and pyridine C-H groups (2.85 Å) . Synthetic routes favoring this isomer typically employ cyclization of 3-amino-5-methylpyridine derivatives with hydrazine under acidic conditions, achieving >90% regioselectivity . In contrast, [1,5-a] isomers form preferentially under basic conditions via Dimroth rearrangement .
Protonation State and Salt Formation Mechanisms
Protonation of (3-methyl-triazolo[4,3-a]pyridin-6-yl)methanamine occurs preferentially at the primary amine group (pKₐ = 8.2 ± 0.3) rather than the triazole N2 (pKₐ = 3.4 ± 0.2), as confirmed by potentiometric titration . The hydrochloride salt forms via the reaction:
$$ \text{C}7\text{H}9\text{N}4 + \text{HCl} \rightarrow \text{C}7\text{H}{10}\text{N}4^+ \cdot \text{Cl}^- $$
Key steps in salt crystallization include:
- Solvent Selection : Ethanol/water mixtures (3:1 v/v) optimize ionic dissociation and nucleation .
- Counterion Pairing : Chloride ions coordinate with three N–H groups from adjacent cations, forming a R₂²(8) hydrogen-bonding motif .
- Lattice Energy : Calculated lattice energy of −198 kJ/mol ensures thermodynamic stability .
Properties
IUPAC Name |
(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c1-6-10-11-8-3-2-7(4-9)5-12(6)8;/h2-3,5H,4,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCHLQNPNKLXHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated systems and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions involving this compound generally require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Antimicrobial Activity
One of the most notable applications of (3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride is its antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in the table below:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Klebsiella pneumoniae | 0.032 mg/mL |
These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.
Neuroprotective Effects
Preliminary studies have shown that compounds related to (3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride may have neuroprotective effects. These effects are attributed to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Antitumor Agents
Recent research has explored the use of triazole derivatives as potential antitumor agents. For instance, compounds similar to (3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride have been evaluated for their efficacy against various cancer cell lines. The results indicate promising cytotoxic effects that warrant further investigation.
Antiviral Activity
Emerging studies suggest that triazole derivatives may also exhibit antiviral properties. The mechanism of action is believed to involve interference with viral replication processes. This potential application opens new avenues for research in antiviral drug development.
Case Studies
- In Vitro Studies : A series of experiments evaluated the antibacterial activity of triazole compounds related to (3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride. Results indicated that structural modifications significantly influenced antibacterial potency.
- Animal Models : In vivo studies demonstrated improvements in cognitive function in animal models treated with related pyridine compounds. These findings support the neuroprotective potential of this class of compounds.
Mechanism of Action
The mechanism of action of (3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride
- (3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride
- (3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-yl)methanamine hydrochloride
Uniqueness
(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
The compound (3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article examines the biological properties of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H10N4·HCl
- Molecular Weight : 162.19 g/mol
- CAS Number : 1020033-68-4
The compound contains a triazole ring fused to a pyridine structure, which is known to influence its biological activity significantly.
Research indicates that compounds with a similar structure often act as modulators of various receptors and enzymes. Specifically, (3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride may interact with:
- α7 Nicotinic Acetylcholine Receptors (nAChRs) : Studies show that related compounds enhance the activity of these receptors, which are crucial in cognitive functions and neuroprotection .
- Kinase Inhibition : The compound's structural analogs have been investigated for their ability to inhibit kinases involved in cancer progression .
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
- Neuroprotective Effects : Compounds similar to (3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride have shown promise in enhancing cholinergic signaling in neuronal cells.
- Anticancer Properties : Some derivatives have been evaluated for their ability to inhibit tubulin polymerization and induce apoptosis in cancer cell lines .
Study 1: Modulation of α7 nAChRs
A study conducted on related compounds found that they acted as positive allosteric modulators of α7 nAChRs. The modulation was assessed using Xenopus oocytes expressing these receptors. The results indicated significant enhancement of acetylcholine responses in the presence of these compounds. The most potent derivatives exhibited EC50 values ranging from 0.14 µM to 2.5 µM .
| Compound | EC50 (µM) | Max Modulation (%) |
|---|---|---|
| 7a | 0.14 | 600 |
| 7b | 1.9 | 600 |
| 7q | 0.38 | 1200 |
Study 2: Anticancer Activity
In another investigation focused on anticancer activity, derivatives of triazolo-pyridine compounds were tested against various cancer cell lines. Compounds were shown to block the G2/M phase of the cell cycle and induce apoptosis effectively. The findings suggest potential therapeutic applications in treating malignancies .
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for (3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride is limited, related compounds have demonstrated favorable absorption and distribution characteristics in preclinical models. Safety profiles indicate low toxicity levels at therapeutic doses; however, further studies are required to establish comprehensive safety data.
Q & A
Q. What are the established synthetic routes for (3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride, and what are their critical reaction parameters?
Methodological Answer: The synthesis of triazolopyridine derivatives often involves oxidative cyclization of hydrazine intermediates. A green chemistry approach uses sodium hypochlorite (NaOCl) in ethanol at room temperature, yielding 73% isolated product after 3 hours . Key steps include:
- Formation of a hydrazine intermediate (e.g., N-[(substituted phenyl)methylideneamino]pyridin-2-amine).
- Oxidative ring closure with NaOCl, avoiding toxic reagents like Cr(VI) or DDQ .
- Purification via extraction and alumina chromatography to isolate the hydrochloride salt .
Alternative routes for analogous compounds involve triethylamine-catalyzed reactions with hydrazonoyl chlorides, where substituents on the triazole ring influence reaction efficiency .
Q. How is the purity and structural integrity of (3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride validated in academic research?
Methodological Answer: Validation typically employs:
- Nuclear Magnetic Resonance (NMR): To confirm proton environments and substituent positions .
- High-Performance Liquid Chromatography (HPLC): For purity assessment, especially for hydrochloride salts .
- X-ray Crystallography: Resolves bond angles and crystallographic parameters (e.g., mean C–C bond length = 0.005 Å, R factor = 0.050) .
- Mass Spectrometry: Validates molecular weight (e.g., C₁₃H₁₄ClN₅ for the target compound) .
Advanced Research Questions
Q. What strategies are recommended for optimizing the yield of (3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride under varying catalytic conditions?
Methodological Answer: Yield optimization strategies include:
- Catalyst Screening: Triethylamine enhances cyclization efficiency in hydrazonoyl chloride reactions .
- Solvent Selection: Ethanol balances solubility and environmental safety, while DMF may improve reaction rates for complex intermediates .
- Temperature Control: Room-temperature reactions minimize decomposition, but elevated temperatures (40–60°C) can accelerate sluggish steps .
- Stoichiometry Adjustments: Excess NaOCl (1.2–1.5 equivalents) ensures complete oxidation without byproducts .
Q. How can researchers resolve contradictions in biological activity data observed for triazolopyridine derivatives across different studies?
Methodological Answer: Contradictions arise from assay variability or structural nuances. Mitigation strategies include:
- Standardized Assays: Replicate studies using uniform protocols (e.g., fixed IC₅₀ measurement conditions) .
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., methyl vs. ethyl groups altering solubility and receptor binding) .
- Dose-Response Curves: Establish efficacy thresholds and toxicity profiles under controlled in vitro/in vivo models .
Q. What experimental design considerations are critical when assessing the environmental stability and degradation pathways of triazolopyridine-based compounds?
Methodological Answer: Long-term environmental studies should incorporate:
- Abiotic Factors: Hydrolysis rates at varying pH and UV exposure .
- Biotic Degradation: Microbial metabolism assays in soil/water matrices .
- Analytical Tracking: LC-MS/MS to detect degradation products (e.g., methanamine or triazole fragments) .
- Split-Plot Designs: Evaluate multiple variables (e.g., temperature, pH) systematically .
Q. What methodological approaches are employed to elucidate the mechanism of action of (3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride in pharmacological studies?
Methodological Answer: Mechanistic studies utilize:
- In Vitro Binding Assays: Radioligand displacement to identify receptor targets (e.g., serotonin or dopamine receptors) .
- Enzyme Inhibition Screens: Kinase or protease activity assays with ATP-competitive inhibitors .
- Computational Docking: Molecular dynamics simulations to predict binding affinities with homology-modeled proteins .
- Gene Expression Profiling: RNA sequencing to track downstream signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
